4-[2-(Methylamino)-2-oxoethyl]benzoic acid
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Overview
Description
4-[2-(Methylamino)-2-oxoethyl]benzoic acid is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-(methylamino)-2-oxoethyl group
Mechanism of Action
As for pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups. For instance, the carboxylic acid group in the compound could potentially undergo metabolism in the body, possibly through processes such as conjugation .
Biochemical Analysis
Biochemical Properties
. It is believed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[2-(Methylamino)-2-oxoethyl]benzoic acid may change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
Preliminary studies suggest that the effects of the product may vary with different dosages .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is believed that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Methylamino)-2-oxoethyl]benzoic acid typically involves the reaction of 4-carboxybenzaldehyde with methylamine and an oxidizing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Methylamino)-2-oxoethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxo groups.
Reduction: Formation of 4-[2-(methylamino)-2-hydroxyethyl]benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-[2-(Methylamino)-2-oxoethyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)benzoic acid: A structurally similar compound with a methylamino group attached to the benzoic acid core.
4-(Dimethylamino)benzoic acid: Contains a dimethylamino group instead of a methylamino group.
4-(Methoxycarbonyl)benzoic acid: Features a methoxycarbonyl group in place of the methylamino group.
Uniqueness
4-[2-(Methylamino)-2-oxoethyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[2-(methylamino)-2-oxoethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11-9(12)6-7-2-4-8(5-3-7)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRZYKHZGFQSPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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